molecular formula C6H6N4OS2 B12637921 6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 919401-23-3

6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B12637921
CAS No.: 919401-23-3
M. Wt: 214.3 g/mol
InChI Key: YEPRDGQFGXPLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a thioamide with a suitable halogenated pyrimidine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the amino group.

Scientific Research Applications

6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific structural features, such as the presence of both an amino group and a methylsulfanyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

919401-23-3

Molecular Formula

C6H6N4OS2

Molecular Weight

214.3 g/mol

IUPAC Name

6-amino-2-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4OS2/c1-12-6-9-3-4(13-6)8-2-10(7)5(3)11/h2H,7H2,1H3

InChI Key

YEPRDGQFGXPLGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)N=CN(C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.